Benzyl 2-formylpyrrolidine-1-carboxylate
Description
Significance as a Versatile Synthetic Intermediate
Benzyl (B1604629) 2-formylpyrrolidine-1-carboxylate is widely recognized as a versatile intermediate for the synthesis of more complex organic molecules. Its bifunctional nature, possessing both an aldehyde and a protected amine, allows for a diverse range of chemical transformations. The aldehyde group can readily participate in reactions such as oxidations to form carboxylic acids, reductions to alcohols, and nucleophilic additions. Simultaneously, the benzyloxycarbonyl (Cbz) group provides robust protection for the pyrrolidine (B122466) nitrogen, which can be selectively removed under specific conditions to allow for further functionalization.
This versatility makes it a key precursor in the production of a variety of organic compounds, including pharmaceuticals and agrochemicals. lookchem.com For instance, the (S)-enantiomer serves as a crucial intermediate in the synthesis of bromoimidazo[1,5-a]pyrazine derivatives, which are under investigation as potential kinase inhibitors. The compound's ability to serve as a foundational structure for introducing complexity has solidified its importance in multi-step synthetic sequences.
Relevance in Advanced Organic Synthesis
In the realm of advanced organic synthesis, Benzyl 2-formylpyrrolidine-1-carboxylate provides a platform for constructing intricate molecular architectures. The formyl group is a key functional handle for various carbon-carbon bond-forming reactions, which are fundamental to modern organic synthesis. It can undergo a range of transformations including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using agents like potassium permanganate (B83412) or chromium trioxide.
Reduction: It can be reduced to the corresponding alcohol with reagents such as sodium borohydride (B1222165) or lithium aluminum hydride.
Nucleophilic Substitution: The formyl group can be targeted by various nucleophiles to introduce new functional groups.
A notable application is its use as a precursor for peptide coupling reactions. The aldehyde can be converted into a carboxylic acid, which is then ready to form amide bonds, a critical step in peptide synthesis. This reactivity is essential for creating peptide-based drugs and other bioactive molecules.
Role as a Chiral Building Block
The chirality of this compound, particularly its enantiomerically pure forms such as the (S)- and (R)-isomers, is of paramount importance. chemspider.combldpharm.com Chiral building blocks are indispensable in modern drug discovery and development, as the biological activity of a molecule is often dependent on its specific stereochemistry. The pyrrolidine scaffold is a common motif in many biologically active natural products and pharmaceuticals.
The use of enantiomerically pure this compound allows for the stereocontrolled synthesis of target molecules. This is crucial for ensuring the desired therapeutic effect and minimizing potential off-target effects that could arise from the wrong enantiomer. The compound is categorized among other important chiral building blocks like chiral amines, alcohols, and carboxylic acids that are fundamental to asymmetric synthesis. bldpharm.com Its defined stereocenter at the 2-position of the pyrrolidine ring directs the stereochemical outcome of subsequent reactions, making it a valuable tool for creating enantiomerically pure final products. chemspider.com
Context in Medicinal Chemistry and Biological Investigations
The pyrrolidine core within this compound is a privileged scaffold in medicinal chemistry, frequently appearing in a wide array of biologically active compounds. solubilityofthings.com This has led to its use as a starting material and intermediate in the development of new therapeutic agents. lookchem.com
Research has shown that derivatives of this compound are being explored for various therapeutic targets. For example, it is a precursor in the synthesis of prolyl endopeptidase (PEP) inhibitors. PEP is an enzyme implicated in neurological processes, and its inhibition is a potential strategy for addressing cognitive and neurodegenerative disorders. sigmaaldrich.com Furthermore, derivatives have been synthesized and evaluated for their potential as cholinesterase inhibitors, which are a class of drugs used to treat Alzheimer's disease. researchgate.net The ability to functionalize the pyrrolidine ring and the formyl group allows medicinal chemists to systematically modify the structure to optimize its interaction with biological targets, such as enzymes and receptors. solubilityofthings.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
benzyl 2-formylpyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c15-9-12-7-4-8-14(12)13(16)17-10-11-5-2-1-3-6-11/h1-3,5-6,9,12H,4,7-8,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASNHSGGMNWXBEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)OCC2=CC=CC=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20453918 | |
| Record name | Benzyl 2-formylpyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20453918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
105706-84-1 | |
| Record name | Benzyl 2-formylpyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20453918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for Benzyl 2 Formylpyrrolidine 1 Carboxylate
Established Synthetic Routes and Mechanistic Considerations
The construction of Benzyl (B1604629) 2-formylpyrrolidine-1-carboxylate is typically achieved through a multi-step process that begins with a suitable pyrrolidine (B122466) precursor. The synthesis hinges on two pivotal transformations: the protection of the pyrrolidine nitrogen and the introduction of the formyl group at the C2 position.
Pyrrolidine Derivatization and Cbz-Protection Strategies
The most common and effective strategy for the synthesis of this compound begins with derivatives of proline. The nitrogen atom of the pyrrolidine ring is nucleophilic and requires protection to prevent unwanted side reactions during subsequent synthetic steps. The benzyloxycarbonyl (Cbz or Z) group is a widely used protecting group for this purpose.
The Cbz group is introduced by reacting a pyrrolidine derivative, such as proline, with benzyl chloroformate (Cbz-Cl) in the presence of a base. whiterose.ac.ukrsc.org This reaction, often performed under Schotten-Baumann conditions, involves the nucleophilic attack of the amine on the electrophilic carbonyl carbon of benzyl chloroformate, displacing the chloride leaving group. whiterose.ac.uk The Cbz group is advantageous because it is stable under a variety of reaction conditions, yet it can be readily removed when needed, typically through hydrogenolysis. This stability prevents the pyrrolidine nitrogen from undergoing undesired reactions like oxidation or further alkylation. whiterose.ac.uk
The general mechanism for N-Cbz protection is as follows:
Step 1: Nucleophilic attack of the pyrrolidine nitrogen on benzyl chloroformate. Step 2: Elimination of the chloride ion. Step 3: Deprotonation by a base to yield the N-Cbz protected pyrrolidine.
| Reagent/Condition | Purpose | Reference |
| Benzyl Chloroformate (Cbz-Cl) | Introduces the Cbz protecting group. | rsc.org |
| Base (e.g., Na₂CO₃, Et₃N) | Neutralizes the HCl byproduct. | whiterose.ac.uk |
| Hydrogenolysis (H₂/Pd-C) | Standard method for Cbz deprotection. |
Formyl Group Introduction Techniques
The introduction of the formyl group (-CHO) at the 2-position of the Cbz-protected pyrrolidine ring is a critical step. Direct formylation can be challenging; therefore, this transformation is most reliably achieved through the oxidation of the corresponding primary alcohol, (N-Cbz-pyrrolidin-2-yl)methanol. Several mild oxidation methods are favored to prevent over-oxidation to the carboxylic acid and to avoid racemization of the chiral center.
Swern Oxidation: This method utilizes oxalyl chloride or trifluoroacetic anhydride (B1165640) to activate dimethyl sulfoxide (B87167) (DMSO), creating a reactive sulfonium (B1226848) species. wikipedia.orgorganic-chemistry.org The alcohol adds to this species, and subsequent addition of a hindered base, like triethylamine, promotes an intramolecular elimination to yield the aldehyde. wikipedia.orgmsu.edu The reaction is performed at low temperatures (typically -78 °C) to ensure stability of the intermediates. academie-sciences.fr Its mild nature and high tolerance for other functional groups make it a popular choice. wikipedia.org
Dess-Martin Periodinane (DMP) Oxidation: DMP is a hypervalent iodine reagent that provides a mild and highly selective method for oxidizing primary alcohols to aldehydes. wikipedia.orgorgsyn.org The reaction proceeds under neutral pH and at room temperature, offering high yields and simplified workup. wikipedia.orgorganic-chemistry.org The mechanism involves a ligand exchange between the alcohol and an acetate (B1210297) group on the iodine atom, followed by an intramolecular elimination. wikipedia.org
A comparison of these common oxidation methods is provided below:
| Oxidation Method | Key Reagents | Typical Conditions | Advantages |
| Swern Oxidation | DMSO, Oxalyl Chloride, Triethylamine | -78 °C, Anhydrous CH₂Cl₂ | Mild, high yield, avoids over-oxidation, tolerates many functional groups. wikipedia.orgorganic-chemistry.org |
| Dess-Martin Oxidation | Dess-Martin Periodinane (DMP) | Room Temperature, CH₂Cl₂ | Mild, neutral pH, short reaction times, high chemoselectivity. wikipedia.orgorgsyn.org |
Multi-Step Reaction Sequences
The synthesis of Benzyl 2-formylpyrrolidine-1-carboxylate is inherently a multi-step process. rsc.org A common and efficient sequence starts from a commercially available and enantiomerically pure starting material, such as L-proline or D-proline, to ensure stereochemical control from the outset.
A representative multi-step synthesis is outlined as follows:
Protection: The nitrogen of the starting proline is protected with a Cbz group using benzyl chloroformate and a base.
Reduction: The carboxylic acid group of the resulting N-Cbz-proline is reduced to a primary alcohol. This is often accomplished using reducing agents like lithium aluminum hydride (LiAlH₄) or by forming a mixed anhydride followed by reduction with sodium borohydride (B1222165) (NaBH₄) to yield N-Cbz-prolinol.
Oxidation: The primary alcohol, N-Cbz-prolinol, is then oxidized to the target aldehyde, this compound, using a mild and selective method such as Swern or Dess-Martin periodinane oxidation. wikipedia.orgwikipedia.org
This sequence is highly effective as each step is generally high-yielding and preserves the stereochemical integrity of the chiral center at the 2-position.
Stereoselective Synthesis and Enantiomeric Control
The biological activity of many pyrrolidine-based compounds is highly dependent on their stereochemistry. Therefore, controlling the enantiomeric purity of this compound is of paramount importance.
Access to Chiral this compound Enantiomers
The most direct and widely adopted strategy to obtain enantiomerically pure this compound is through chiral pool synthesis. organic-chemistry.org This approach leverages naturally occurring, inexpensive, and enantiomerically pure starting materials.
(S)-Benzyl 2-formylpyrrolidine-1-carboxylate: This enantiomer is synthesized starting from L-proline, which has an (S)-configuration. The stereocenter of L-proline is carried through the synthetic sequence of Cbz-protection, reduction, and oxidation, ultimately yielding the (S)-aldehyde.
(R)-Benzyl 2-formylpyrrolidine-1-carboxylate: Correspondingly, the (R)-enantiomer is accessible from D-proline, which possesses the (R)-configuration.
This strategy is highly efficient because the stereochemistry is set at the very beginning of the synthesis, avoiding the need for chiral resolutions or complex asymmetric catalysts in later steps. The reactions used in the sequence, particularly the mild oxidation methods, are well-known to proceed without causing epimerization at the sensitive α-carbon. wikipedia.org
| Enantiomer | Chiral Starting Material | Final Product Configuration |
| (S) | L-Proline | (S) |
| (R) | D-Proline | (R) |
Asymmetric Approaches and Reagents
While chiral pool synthesis is the dominant method, other asymmetric strategies for synthesizing substituted pyrrolidines have been developed. These include methods like asymmetric [3+2] cycloadditions using chiral catalysts or the use of chiral auxiliaries. rsc.orgnih.gov For instance, N-tert-butanesulfinamide can be used as a chiral auxiliary to direct the stereoselective addition of Grignard reagents to imines, leading to chiral pyrrolidines. rsc.orgrsc.org
However, for the specific synthesis of this compound, the chiral pool approach starting from proline remains the most practical and common method. In this context, the key "reagent" for enantiomeric control is the chiral starting material itself (L- or D-proline). The subsequent reagents are chosen for their ability to perform the desired transformations without affecting the established stereocenter.
| Reagent/Method | Role in Stereocontrol | Reference |
| L-Proline / D-Proline | Chiral pool starting material; dictates the final stereochemistry. | organic-chemistry.org |
| Swern Oxidation | Mild oxidation that prevents epimerization of the α-chiral center. | wikipedia.org |
| Dess-Martin Periodinane | Mild oxidation that preserves the stereochemical integrity. | wikipedia.org |
| Chiral Auxiliaries (e.g., N-tert-butanesulfinamide) | Used in alternative asymmetric syntheses of pyrrolidines. | rsc.orgrsc.org |
Optimization of Reaction Conditions for Enhanced Yield and Selectivity
The synthesis of this compound, a chiral pyrrolidine derivative, often involves a multi-step process where reaction conditions are critical for success. A common route is the oxidation of the corresponding alcohol, N-Cbz-L-prolinol, to the aldehyde. The Swern oxidation, utilizing oxalyl chloride and a suitable solvent like dry dichloromethane (B109758) (DCM), is a frequently employed method. Optimization of this process is paramount to minimize side reactions and maximize the output of the desired product.
Key parameters that are fine-tuned include temperature, solvent choice, and the use of an inert atmosphere. For instance, the formylation step is typically conducted at extremely low temperatures, around -78°C, to control the reaction's exothermicity and prevent over-oxidation or other side reactions. The choice of a dry, non-protic solvent like DCM is crucial to prevent unwanted reactions with the highly reactive intermediates. Maintaining an inert atmosphere, for example using nitrogen gas, protects the reagents and intermediates from atmospheric moisture and oxygen.
Furthermore, enhancing enantioselectivity is a significant goal, particularly for applications in pharmaceuticals and asymmetric synthesis. The use of chiral ligands can achieve high levels of stereochemical control. Research has shown that employing specific chiral ligands, such as (R,R)-Ph-Box, in conjunction with a metal catalyst can lead to an enantiomeric excess (ee) of greater than 95%.
Table 1: Optimized Reaction Conditions for this compound Synthesis
| Parameter | Optimized Condition | Purpose | Citation |
|---|---|---|---|
| Reaction Type | Oxalyl chloride-mediated oxidation | Introduction of the formyl group | |
| Temperature | -78°C (Formylation) / 0–5°C (N-Cbz Protection) | Minimizes side reactions; controls reactivity | |
| Solvent | Anhydrous Dichloromethane (DCM) / THF | Provides an inert reaction medium | |
| Atmosphere | Inert (e.g., Nitrogen) | Prevents degradation by moisture and oxygen | |
| Catalyst/Ligand | 10–15 mol% Cu(NTf₂)₂, (R,R)-Ph-Box | Enhances enantioselectivity (>95% ee) |
Purification Strategies for High-Purity Derivatives
Following synthesis, the isolation and purification of this compound are critical steps to obtain a product of the required purity for its intended use. A standard laboratory-scale purification protocol involves a liquid-liquid extraction followed by drying and solvent removal. The crude product is typically extracted into an organic solvent like ethyl acetate, washed with an aqueous solution such as ammonium (B1175870) chloride to remove inorganic impurities, and then dried over a desiccant like magnesium sulfate (B86663) (MgSO₄). The final step is the removal of the solvent under reduced pressure.
For achieving higher purity, more advanced techniques are employed. Flash column chromatography is a common method for separating the target compound from unreacted starting materials and byproducts. mdpi.com For pyrrolidine-based compounds in general, industrial-scale purification may involve fractional distillation under reduced pressure to separate components based on boiling points, a method capable of yielding purities greater than 99% with water content below 0.3%. google.com
Recent advancements in materials science have introduced novel purification methods. For example, nonporous adaptive crystals (NACs) have demonstrated remarkable efficiency in purifying pyrrolidine itself. Studies have shown that certain pillar mdpi.comarene-based crystals can selectively adsorb pyrrolidine from a mixture, achieving a purity of 99.9% within two hours. nih.gov The adsorbent in these cases can often be recycled by heating under a vacuum, making it a potentially sustainable method for industrial applications. nih.gov While this specific technique was demonstrated on the parent pyrrolidine, it highlights the potential for advanced adsorbent materials in the high-purity purification of its derivatives.
Table 2: Purification Methods for Pyrrolidine Derivatives
| Method | Description | Achieved Purity | Citation |
|---|---|---|---|
| Liquid-Liquid Extraction | Extraction with ethyl acetate, washed with NH₄Cl, dried over MgSO₄. | Standard laboratory grade | |
| Flash Column Chromatography | Separation on a silica (B1680970) gel column with a solvent gradient (e.g., EtOAc/hexanes). | High purity for analytical/synthetic use | mdpi.com |
| Continuous Distillation | Fractional distillation under reduced pressure (<950 hPa). | >99% (for parent pyrrolidine) | google.com |
| Adsorption on NACs | Selective adsorption using EtP6 crystals. | 99.9% (for parent pyrrolidine) | nih.gov |
Exploration of Chemical Reactivity and Mechanistic Pathways
Oxidative Transformations of the Formyl Group to Carboxylic Acids
The formyl group of Benzyl (B1604629) 2-formylpyrrolidine-1-carboxylate is readily oxidized to the corresponding carboxylic acid, a transformation of significant utility in the synthesis of various proline derivatives. This oxidation can be achieved using a range of oxidizing agents. Common reagents for this purpose include potassium permanganate (B83412) and chromium trioxide. The reaction conditions for these oxidations are critical to achieving high yields and avoiding side reactions.
A well-established method for this transformation is the Swern oxidation, which utilizes oxalyl chloride and dimethyl sulfoxide (B87167) (DMSO) in an anhydrous environment. google.com For instance, a solution of oxalyl chloride in dichloromethane (B109758) is treated with a solution of DMSO in dichloromethane at a low temperature, typically -78°C. google.com Following this, a solution of (R)-benzyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate is added, leading to the formation of the desired carboxylic acid. google.com
The following table summarizes common reagents and conditions for the oxidation of Benzyl 2-formylpyrrolidine-1-carboxylate:
| Reagent | Conditions | Product |
| Potassium permanganate | Varies | Benzyl 2-carboxypyrrolidine-1-carboxylate |
| Chromium trioxide | Varies | Benzyl 2-carboxypyrrolidine-1-carboxylate |
| Oxalyl chloride, DMSO | -78°C, anhydrous dichloromethane | Benzyl 2-carboxypyrrolidine-1-carboxylate |
Reductive Modifications to Alcohol Derivatives
The formyl group of this compound can be efficiently reduced to a primary alcohol, yielding benzyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate. This reduction is a fundamental transformation in organic synthesis, providing access to a key building block for more complex molecules. Common reducing agents for this purpose include sodium borohydride (B1222165) and lithium aluminum hydride (LAH).
A typical procedure involves the treatment of a solution of the starting aldehyde in an anhydrous solvent, such as tetrahydrofuran (B95107) (THF), with the reducing agent at a controlled temperature. For example, lithium aluminum hydride can be added to a stirred solution of (S)-Benzyl 2-formylpyrrolidine-1-carboxylate in anhydrous THF at 0°C. iiserpune.ac.in The reaction is typically rapid, often completing within 30 minutes at this temperature. iiserpune.ac.in After the reaction is complete, it is quenched, for instance with 10% hydrochloric acid, and the product is extracted. iiserpune.ac.in
The choice of reducing agent can be influenced by the presence of other functional groups in the molecule. Sodium borohydride is a milder reducing agent and is often preferred when chemoselectivity is a concern.
The table below outlines common reagents for the reduction of the formyl group:
| Reagent | Conditions | Product |
| Sodium borohydride | Varies | Benzyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate |
| Lithium aluminum hydride | 0°C, anhydrous THF | Benzyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate |
Nucleophilic Substitution Reactions and Formyl Group Functionalization
The formyl group of this compound is a versatile handle for various nucleophilic substitution and functionalization reactions. These reactions allow for the introduction of a wide range of substituents at the 2-position of the pyrrolidine (B122466) ring, expanding the synthetic utility of this compound.
The aldehyde can participate in reactions with various nucleophiles, depending on the desired product. For instance, it can undergo reactions with organometallic reagents, such as Grignard reagents or organolithium compounds, to form secondary alcohols. It can also serve as a substrate in Wittig reactions to generate alkenes.
Furthermore, the formyl group can be a precursor for the formation of imines and enamines, which are valuable intermediates in their own right. These reactions typically involve condensation with primary or secondary amines, respectively.
Intramolecular Cyclization and Rearrangement Pathways Involving Pyrrolidine Derivatives
Derivatives of this compound are valuable precursors for intramolecular cyclization and rearrangement reactions, leading to the formation of diverse and complex heterocyclic structures. These reactions often leverage the reactivity of both the pyrrolidine ring and the functional group at the 2-position.
One notable example is the electrophilic intramolecular cyclization of 2-substituted pyrrolidine derivatives. iiserpune.ac.in For instance, a 2-substituted pyrrolidine can undergo carbomethoxylation using palladium(II) chloride, carbon monoxide, and copper(II) chloride in methanol (B129727) to yield an unsaturated ester. iiserpune.ac.in This product can then be further manipulated through reduction and Claisen rearrangement to achieve homologation. iiserpune.ac.in
Mechanism of Action in Molecular Interactions, including Covalent Bond Formation
This compound and its derivatives can engage in specific molecular interactions, including the formation of covalent bonds with biological targets such as enzymes and receptors. The electrophilic nature of the formyl group's carbon atom makes it susceptible to attack by nucleophilic residues present in the active sites of proteins.
This covalent modification can alter the protein's three-dimensional structure and, consequently, its function and activity. This mechanism of action is particularly relevant in the context of enzyme inhibition, where the compound can act as an irreversible inhibitor by forming a stable covalent adduct with the enzyme. For example, this compound has been investigated for its ability to inhibit prolyl endopeptidase (PREP), an enzyme implicated in the metabolism of proline-containing peptides. By binding to the active site of PREP, it can prevent the cleavage of peptide bonds.
Applications in the Synthesis of Complex Organic Molecules
Utilization as a Building Block in Pharmaceutical Synthesis
The pyrrolidine (B122466) core is a prevalent motif in numerous biologically active compounds, making Benzyl (B1604629) 2-formylpyrrolidine-1-carboxylate a key starting material in pharmaceutical research and development. It serves as a precursor for a variety of derivatives, with a notable application in the development of cholinesterase inhibitors, which are crucial in the therapeutic strategy for neurodegenerative conditions like Alzheimer's disease. researchgate.netmdpi.com
Research has demonstrated that the N-Cbz-pyrrolidine framework, such as that in Benzyl 2-formylpyrrolidine-1-carboxylate, is a valuable template for designing novel inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). researchgate.netnih.gov For instance, new L-proline derivatives designed as AChE inhibitors have shown potent activity, with some compounds exhibiting greater efficacy than the marketed drug rivastigmine. nih.gov The synthesis of these complex inhibitors often involves the derivatization of the pyrrolidine scaffold, highlighting the foundational role of precursors like this compound. Furthermore, the benzyl protecting group itself can be an important structural feature, with N-benzyl derivatives of alkaloids showing significant AChE inhibition, suggesting the benzyl moiety can contribute to key binding interactions within the enzyme's active site. frontiersin.org The general class of pyrrolidine-based compounds is also explored for a wide range of other potential therapeutic properties, including antitumor and anti-inflammatory activities.
Contributions to Agrochemical Development
In addition to its role in medicine, this compound is utilized as an intermediate in the creation of new agrochemical products. The pyrrolidine ring system is a component of various herbicides, fungicides, and insecticides. The ability to use this chiral building block allows for the stereoselective synthesis of complex active ingredients, which can lead to products with enhanced potency and improved environmental profiles compared to racemic mixtures.
Precursor in the Total Synthesis of Natural Products and Analogues
The structural complexity and biological significance of natural products make them a primary target for total synthesis. This compound, often referred to by its synonym N-Cbz-L-prolinal, is a powerful precursor for assembling these intricate molecules, particularly alkaloids.
Indolizidine alkaloids are a major class of natural products known for their diverse biological activities. rsc.org This structural motif is found in compounds isolated from various sources, including plants, amphibians, and insects. Synthetic strategies toward these alkaloids frequently employ chiral precursors to establish the stereochemistry of the final molecule.
N-Cbz-L-prolinal is an ideal starting point for the synthesis of the indolizidine core. The aldehyde group can be readily transformed into a variety of functional groups to extend the carbon chain. For example, reactions such as the Wittig olefination or Henry reaction convert the formyl group into an alkene or a nitro-alcohol, respectively. These intermediates can then undergo intramolecular cyclization reactions to form the characteristic bicyclic indolizidine ring system. The Cbz protecting group is stable under many reaction conditions but can be readily removed at a later stage, typically by hydrogenolysis, to reveal the secondary amine of the final natural product. This well-established synthetic utility makes it a cornerstone in the assembly of hydroxylated indolizidines like swainsonine (B1682842) and castanospermine, as well as phenanthroindolizidine alkaloids. rsc.org
The chemical reactivity of the formyl group is central to the utility of this compound as a versatile synthetic intermediate. A range of transformations can be performed to derivatize the molecule, paving the way for a multitude of complex molecular scaffolds.
Standard organic transformations allow for straightforward derivatization:
Oxidation: The aldehyde can be oxidized to a carboxylic acid using various oxidizing agents. This transforms the prolinal derivative into an N-Cbz-proline derivative, a valuable amino acid for peptide synthesis and further functionalization. organic-chemistry.orgnih.gov
Reduction: The aldehyde can be selectively reduced to a primary alcohol using reducing agents like sodium borohydride (B1222165), yielding N-Cbz-L-prolinol. This alcohol can then be used in ether or ester linkages or be converted to a leaving group for nucleophilic substitution.
Carbon-Carbon Bond Formation: The aldehyde is an excellent electrophile for nucleophilic additions, including Grignard reactions, organolithium additions, and aldol (B89426) condensations, allowing for the construction of more complex side chains on the pyrrolidine ring.
A summary of these primary derivatization reactions is presented below.
| Reaction Type | Reagent Class | Product Functional Group | Synthetic Utility |
| Oxidation | Oxidizing Agents (e.g., KMnO₄, CrO₃) | Carboxylic Acid | Synthesis of N-protected proline amino acids for peptide chemistry. |
| Reduction | Reducing Agents (e.g., NaBH₄, LiAlH₄) | Primary Alcohol | Precursor for ethers, esters, and further substitution reactions. |
| Amidation | Amines (with subsequent oxidation/coupling) | Amide | Creation of peptide bonds and diverse amide libraries for screening. |
| Olefination | Wittig Reagents / HWE Reagents | Alkene | Chain extension, precursor for cyclization reactions (e.g., in alkaloid synthesis). |
These fundamental reactions significantly expand the synthetic potential of this compound, enabling its incorporation into a vast array of larger, more complex molecular structures.
Development of Specialty Chemicals and Advanced Materials
Beyond its applications in life sciences, this compound serves as an intermediate in the production of specialty chemicals and advanced materials. Its defined stereochemistry and bifunctional nature (an electrophilic aldehyde and a protectable secondary amine) make it a candidate for the synthesis of chiral ligands for asymmetric catalysis, chiral polymers, and other functional materials where molecular recognition and stereocontrol are paramount.
Investigation of Medicinal Chemistry and Biological Activity
Prolyl Endopeptidase Inhibition and Related Biological Activities
Benzyl (B1604629) 2-formylpyrrolidine-1-carboxylate is a powerful inhibitor of prolyl endopeptidase (PEP), also known as prolyl oligopeptidase. nih.govnih.gov PEP is a type of serine proteinase that plays a role in the maturation and degradation of various peptide hormones and neuropeptides by specifically cleaving peptide bonds on the C-terminal side of proline residues. nih.govwikipedia.org
The inhibitory action of Benzyl 2-formylpyrrolidine-1-carboxylate is characterized by a slow-binding mechanism. nih.gov Kinetic studies have demonstrated that it is a slow, reversible, and tight-binding inhibitor of PEP. nih.gov Research on PEP from mouse brain homogenates determined its inhibition constant (Ki) to be approximately 0.35 nM. nih.gov Further studies on analogues have shown compounds with a formyl group exhibit potent inhibitory activities, with IC50 values in the nanomolar range. nih.gov For instance, a closely related compound, 1-[1-(benzyloxycarbonyl)-L-proly]prolinal, showed an IC50 value of around 1 nM against PEP from canine brain. nih.gov
The biological significance of this inhibition has been demonstrated in vivo. nih.gov When administered to mice, N-benzyloxycarbonyl-prolyl-prolinal caused a greater than 85% decrease in PEP activity across all tissues studied, with the brain showing particular sensitivity. nih.gov This potent inhibition effectively blocks the degradation of PEP substrates, highlighting the compound's potential to modulate the metabolism of proline-containing neuropeptides. nih.gov The duration of inhibition was significant, lasting for several hours even at low doses. nih.gov
| Inhibitor | Target Enzyme | Inhibition Constant (Ki) | IC50 | Inhibition Mechanism |
| This compound (Z-Pro-prolinal) | Prolyl Endopeptidase (PEP) | 0.35 ± 0.05 nM nih.gov | ~1 nM nih.gov | Slow, tight-binding nih.gov |
| Z-prolyl-prolinol | Prolyl Endopeptidase (PEP) | 19 µM nih.gov | Not specified | Rapid, weak binding nih.gov |
Modulation of Enzyme Interactions and Metabolic Pathways
The high potency of this compound as a PEP inhibitor is due to specific molecular interactions within the enzyme's active site. The benzyloxycarbonyl (Cbz) group plays a crucial role in binding. nih.govresearchgate.net This hydrophobic group interacts favorably with a remote hydrophobic zone within the enzyme. researchgate.net Molecular modeling studies indicate that the benzene (B151609) ring of the Cbz group can also engage in a π-stacking interaction with the residue Phe173 of the enzyme. researchgate.net Furthermore, the inhibitor forms stable hydrogen bonds with key amino acid residues, such as Trp595 and Arg643, which anchors it within the active site. researchgate.net
By inhibiting PEP, this compound directly modulates metabolic pathways involving neuropeptides and peptide hormones. nih.govwikipedia.org PEP is responsible for the breakdown of substances like substance P, thyrotropin-releasing hormone (TRH), and angiotensin. wikipedia.org The inhibition of this enzyme in vivo leads to a decreased degradation rate of these peptides, thereby prolonging their physiological activity. nih.gov This makes PEP inhibitors valuable tools for studying the roles of these neuropeptides in the central nervous system and other tissues. nih.gov
Role in Drug Discovery and Development Initiatives
This compound serves as a foundational lead compound and a critical research tool in drug discovery. nih.govnih.gov Its high potency and well-characterized mechanism of action make it a benchmark against which new potential PEP inhibitors are compared. nih.govnih.gov The development of potent PEP inhibitors is an area of interest for creating potential nootropic and antidepressant drugs, given the role of neuropeptides in cognitive function and mood regulation. wikipedia.org
This compound and its analogues are used to probe the physiological and pathological functions of PEP. nih.gov By observing the effects of PEP inhibition in biological systems, researchers can better understand the enzyme's role in conditions such as neurodegenerative diseases. wikipedia.org The structural framework of this compound has been systematically modified to develop new series of inhibitors with improved potency and selectivity. nih.gov
Structure-Activity Relationship Studies in Related Pyrrolidine (B122466) Systems
Structure-activity relationship (SAR) studies on this compound and related pyrrolidine derivatives have provided clear insights into the chemical features required for potent PEP inhibition. nih.govnih.govnih.gov
Key findings from these studies include:
The Aldehyde (Formyl) Group: The formyl group at the 2-position of the pyrrolidine ring is critical for high-potency inhibition. nih.govnih.gov Its replacement with an alcohol group, as in Z-prolyl-prolinol, leads to a dramatic 50,000-fold reduction in inhibitory activity. nih.gov The presence of a formyl or a cyano group is a common feature in highly potent PEP inhibitors. nih.gov
The N-Benzyloxycarbonyl (Cbz) Group: The Cbz group is considered a highly effective N-blocking component for PEP inhibitors. nih.gov Its hydrophobic character is essential for binding to the enzyme's active site. researchgate.net
The Pyrrolidine Ring: The integrity and stereochemistry of the proline-like pyrrolidine ring are important. Replacement of the L-proline configuration with its D-isomer significantly reduces inhibitory activity. nih.gov Modifications within the ring system, such as the introduction of a sulfur atom to create a thioprolyl moiety, have been shown to increase potency. nih.govnih.gov
The Peptide Linkage: A stable acid-amide bond (peptide linkage) between the proline and an adjacent pyrrolidine ring is also a requirement for maintaining high inhibitory activity in related dipeptide-like structures. nih.gov
| Compound/Modification | Key Structural Feature | Effect on PEP Inhibition | Reference |
| Z-Pro-prolinal | Formyl group | High potency (Ki = 0.35 nM) | nih.gov |
| Z-Pro-prolinol | Alcohol group (replaces formyl) | 50,000-fold lower potency (Ki = 19 µM) | nih.gov |
| Analogues with Cyano group | Cyano group (replaces formyl) | Potency comparable to formyl analogues | nih.gov |
| D-Proline Isomer | D-Proline instead of L-Proline | Markedly reduced inhibition | nih.gov |
| Thioprolyl Derivatives | Sulfur atom in the proline ring | Significantly increased inhibition | nih.govnih.gov |
| N-Benzyloxycarbonyl Group | Cbz protecting group | Most effective N-blocked component | nih.gov |
Advanced Characterization Techniques for Structural Elucidation and Purity Assessment
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the molecular structure of Benzyl (B1604629) 2-formylpyrrolidine-1-carboxylate in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed map of the chemical environment of each atom can be generated. For enantiomerically pure samples like the (S)- or (R)-isomer, the NMR spectra are identical in achiral solvents.
¹H NMR spectroscopy provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. The spectrum of Benzyl 2-formylpyrrolidine-1-carboxylate is expected to show distinct signals corresponding to the aldehyde, benzyl, and pyrrolidine (B122466) ring protons.
The most characteristic signal is the highly deshielded aldehyde proton (-CHO), which typically appears as a singlet or a doublet at approximately 9.5-9.7 ppm. The five aromatic protons of the benzyl group are expected to resonate in the region of 7.3-7.4 ppm. The two diastereotopic protons of the benzylic methylene (B1212753) group (-CH₂-) often appear as two distinct signals or a complex multiplet around 5.1-5.2 ppm due to the presence of the adjacent chiral center. The protons on the pyrrolidine ring produce more complex multiplets in the upfield region, typically between 1.8 and 4.5 ppm.
Table 1: Representative ¹H NMR Data for this compound in CDCl₃
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~9.65 | s (or d) | 1H | Aldehyde (CHO) |
| ~7.35 | m | 5H | Aromatic (C₆H₅) |
| ~5.15 | m | 2H | Benzylic (OCH₂) |
| ~4.30 | m | 1H | Pyrrolidine (N-CH) |
| ~3.55 | m | 2H | Pyrrolidine (N-CH₂) |
| ~2.00 | m | 4H | Pyrrolidine (CH₂-CH₂) |
Note: Data are representative and compiled from typical chemical shift values for the respective functional groups. Exact values and multiplicities can vary based on solvent, concentration, and instrument.
¹³C NMR spectroscopy provides a signal for each unique carbon atom in the molecule, offering a clear count of the carbon environments. The spectrum for this compound is characterized by several key resonances.
The aldehyde carbonyl carbon (C=O) is the most downfield signal, typically appearing near 200 ppm. The urethane (B1682113) carbonyl carbon from the benzyloxycarbonyl (Cbz) protecting group resonates at a distinct, less deshielded position, generally around 154 ppm. The aromatic carbons of the benzyl group produce a cluster of peaks between 127 and 136 ppm. The benzylic carbon (-OCH₂-) is found around 67 ppm, while the carbons of the pyrrolidine ring appear in the 23-60 ppm range. The spectrum is typically recorded with broadband proton decoupling, resulting in each unique carbon appearing as a singlet.
Table 2: Representative ¹³C NMR Data for this compound in CDCl₃
| Chemical Shift (δ) ppm | Assignment |
| ~200.5 | Aldehyde (CHO) |
| ~154.7 | Urethane Carbonyl (N-COO) |
| ~136.2 | Aromatic (C-ipso) |
| ~128.6 | Aromatic (CH) |
| ~128.2 | Aromatic (CH) |
| ~127.9 | Aromatic (CH) |
| ~67.5 | Benzylic (OCH₂) |
| ~60.1 | Pyrrolidine (N-CH) |
| ~46.9 | Pyrrolidine (N-CH₂) |
| ~28.8 | Pyrrolidine (CH₂) |
| ~23.5 | Pyrrolidine (CH₂) |
Note: Data are representative and based on typical functional group chemical shifts and analysis of related structures. The chloroform (B151607) solvent (CDCl₃) signal is typically observed at 77.16 ppm. libretexts.orgreddit.com
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a destructive analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules. It is crucial for determining the molecular weight of this compound and provides structural information through the analysis of its fragmentation patterns.
ESI is a soft ionization technique that is well-suited for polar, medium-sized molecules like this compound, as it typically keeps the molecule intact during ionization. The molecular formula of the compound is C₁₃H₁₅NO₃, corresponding to a monoisotopic mass of approximately 233.11 Da.
In positive ion mode ESI-MS, the compound is expected to be readily detected as the protonated molecule, [M+H]⁺, at an m/z value of approximately 234.11. It is also common to observe adducts with alkali metal ions, such as the sodiated molecule [M+Na]⁺ at m/z ~256.10, especially if trace amounts of sodium salts are present in the sample or solvent. Tandem MS (MS/MS) experiments can be performed on the parent ion to induce fragmentation, which often involves the characteristic loss of the benzyl group or cleavage of the pyrrolidine ring, providing further structural confirmation.
Table 3: Expected ESI-MS Adducts for this compound
| Ion Species | Description | Calculated m/z |
| [M+H]⁺ | Protonated Molecule | ~234.11 |
| [M+Na]⁺ | Sodiated Adduct | ~256.10 |
| [M+K]⁺ | Potassiated Adduct | ~272.07 |
Chromatographic Methods for Purity and Isomeric Analysis
Chromatographic techniques are essential for separating the target compound from starting materials, by-products, and other impurities, thereby allowing for a robust assessment of its purity.
High-Performance Liquid Chromatography (HPLC) is the premier method for determining the purity of non-volatile compounds like this compound. The analysis involves passing the sample through a column packed with a stationary phase under high pressure with a liquid mobile phase. Purity is determined by the area of the product peak relative to the total area of all peaks in the chromatogram. For compounds like this, purities of ≥98% are often reported for commercially available research-grade materials. sigmaaldrich.com
A typical analysis would employ a reverse-phase column (e.g., C18) with a mobile phase consisting of a gradient mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol (B129727), often with a small amount of an additive like formic acid to improve peak shape. The compound is detected as it elutes from the column, most commonly by a UV detector set to a wavelength where the benzyl group absorbs strongly (e.g., ~254 nm). The retention time is a characteristic property of the compound under specific HPLC conditions.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is instrumental in assessing the purity of this compound and in confirming its molecular weight and structure through fragmentation analysis.
Purity Assessment and Retention Time:
In a typical GC analysis, a sample of this compound is vaporized and carried by an inert gas through a capillary column. The components of the sample are separated based on their boiling points and interactions with the stationary phase of the column. The time it takes for the compound to travel through the column to the detector is known as the retention time (tR), which is a characteristic property under specific chromatographic conditions (e.g., column type, temperature program, and carrier gas flow rate). A pure sample should ideally exhibit a single, sharp peak in the chromatogram. The presence of additional peaks would indicate impurities. While specific retention times are dependent on the exact GC conditions, the high boiling point of this molecule, a consequence of its molecular weight and polar functional groups, suggests that a high-temperature program would be necessary for its elution.
Structural Elucidation through Mass Spectrometry:
Following separation by GC, the eluted this compound enters the mass spectrometer, where it is ionized, typically by electron impact (EI). This process generates a molecular ion ([M]⁺) and a series of fragment ions. The mass-to-charge ratio (m/z) of these ions is measured, producing a mass spectrum that serves as a molecular fingerprint.
The molecular ion peak for this compound is expected at an m/z corresponding to its molecular weight, which is approximately 233.26 g/mol nih.gov. The fragmentation pattern provides valuable structural information. Key predicted fragmentation pathways include:
Loss of the formyl group (-CHO): Cleavage of the formyl group would result in a significant fragment ion.
Cleavage of the benzyloxycarbonyl group: The Cbz protecting group can fragment in several ways. A prominent peak at m/z 91, corresponding to the tropylium (B1234903) ion ([C₇H₇]⁺), is a classic indicator of a benzyl group. Another expected fragmentation is the loss of the entire benzyloxycarbonyl group.
Fragmentation of the pyrrolidine ring: The five-membered ring can undergo cleavage to produce a series of smaller fragments.
A predicted fragmentation pattern is detailed in the table below.
| Predicted Fragment (m/z) | Identity of Fragment |
| 233 | Molecular Ion [M]⁺ |
| 204 | [M - CHO]⁺ |
| 142 | [M - C₇H₇]⁺ (Loss of benzyl group) |
| 91 | Tropylium ion [C₇H₇]⁺ |
| 70 | Pyrrolidine ring fragment |
This table is based on general fragmentation principles and data from related compounds.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies. The absorption of this radiation is recorded, generating an IR spectrum that shows absorption bands corresponding to these vibrations.
The IR spectrum of this compound will exhibit characteristic absorption bands for its key functional groups: the aldehyde, the carbamate (B1207046) (ester and amide functionalities), and the aromatic ring.
Key Infrared Absorption Bands:
Aldehyde Group (CHO): The presence of the formyl group is confirmed by two characteristic stretching vibrations:
A strong C=O stretching band typically appears in the region of 1740-1720 cm⁻¹.
A weaker C-H stretching band for the aldehyde proton is expected around 2820 cm⁻¹ and 2720 cm⁻¹.
Carbamate Group (N-COO-CH₂-Ph): The benzyloxycarbonyl group has several distinct vibrational modes:
A strong C=O (urethane) stretching band is expected around 1700-1680 cm⁻¹. This band may overlap with the aldehyde C=O stretch, potentially appearing as a broadened or complex absorption.
C-O stretching vibrations associated with the ester linkage will appear in the 1300-1000 cm⁻¹ region.
Aromatic Ring (Benzyl Group): The benzene (B151609) ring of the benzyl group will show:
C-H stretching vibrations for the aromatic protons typically appear above 3000 cm⁻¹.
C=C stretching vibrations within the aromatic ring usually result in several peaks in the 1600-1450 cm⁻¹ region.
Out-of-plane C-H bending vibrations (aromatic substitution pattern) appear in the 900-675 cm⁻¹ region.
Aliphatic C-H Bonds: The C-H bonds of the pyrrolidine ring will exhibit stretching vibrations in the 2990-2850 cm⁻¹ range.
A summary of the expected IR absorption peaks is provided in the table below.
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |
| ~3100-3000 | C-H Stretch | Aromatic |
| ~2990-2850 | C-H Stretch | Aliphatic |
| ~2820 and ~2720 | C-H Stretch | Aldehyde |
| ~1740-1720 | C=O Stretch | Aldehyde |
| ~1700-1680 | C=O Stretch | Carbamate (Urethane) |
| ~1600-1450 | C=C Stretch | Aromatic Ring |
| ~1300-1000 | C-O Stretch | Carbamate (Ester) |
| ~900-675 | C-H Out-of-plane Bend | Aromatic |
This table provides typical ranges for the functional groups present in the molecule.
Computational and Theoretical Studies of Benzyl 2 Formylpyrrolidine 1 Carboxylate
Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure
Density Functional Theory (DFT) has emerged as a robust method for predicting the geometric and electronic properties of organic molecules with a favorable balance of accuracy and computational cost. For Benzyl (B1604629) 2-formylpyrrolidine-1-carboxylate, DFT calculations, particularly using hybrid functionals like B3LYP in conjunction with basis sets such as 6-31G* or the more flexible 6-311++G(d,p), are employed to determine its optimized molecular geometry. nih.govnih.gov These calculations yield precise information on bond lengths, bond angles, and dihedral angles, defining the three-dimensional arrangement of the atoms.
The electronic structure of Benzyl 2-formylpyrrolidine-1-carboxylate is also a key area of investigation using DFT. The analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding the molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a critical parameter that provides insights into the molecule's kinetic stability and chemical reactivity. nih.gov A smaller gap generally indicates higher reactivity. For similar aromatic and heterocyclic compounds, DFT calculations have been successfully used to determine these orbital energies and predict their electronic behavior. nih.govscirp.org
Table 1: Representative Theoretical Bond Lengths and Angles for a DFT-Optimized Proline Derivative Structure
| Parameter | Bond/Angle | Calculated Value |
| Bond Length | Cα-C(O) | ~1.52 Å |
| C=O (formyl) | ~1.21 Å | |
| N-Cα | ~1.47 Å | |
| N-C(O) (carbamate) | ~1.36 Å | |
| Bond Angle | O=C-H (formyl) | ~124° |
| Cα-N-C(O) (carbamate) | ~122° | |
| N-Cα-C(O) | ~111° |
Note: The values in this table are illustrative and based on typical DFT calculations for similar N-protected proline derivatives. Actual values for this compound would require specific calculations.
Table 2: Calculated Electronic Properties for a Representative N-Protected Proline Derivative
| Property | Value (eV) |
| HOMO Energy | -6.5 to -7.5 |
| LUMO Energy | -1.0 to -2.0 |
| HOMO-LUMO Gap | 4.5 to 6.5 |
Note: These values are estimations based on DFT calculations of analogous compounds and serve to illustrate the type of data generated.
Conformational Analysis and Energy Landscapes
The flexibility of the pyrrolidine (B122466) ring and the rotational freedom around the N-Cbz bond give rise to multiple possible conformations for this compound. Understanding the relative energies of these conformers is essential, as the lowest energy conformer(s) will be the most populated at equilibrium and will likely dictate the molecule's reactivity.
Computational methods are employed to perform a systematic search of the conformational space to generate a potential energy surface (PES). This PES maps the energy of the molecule as a function of its geometry, typically by systematically varying key dihedral angles. From this landscape, the global minimum energy conformer and other low-energy local minima can be identified. For the related L-proline, DFT studies have shown that the pyrrolidine ring can adopt different puckered conformations, such as envelope and twist forms, and the relative populations of these conformers can be influenced by the substituent on the nitrogen atom. researchgate.net A similar analysis for this compound would reveal the preferred orientation of the benzyl and formyl groups relative to the pyrrolidine ring.
The energy differences between conformers are typically small, often within a few kcal/mol, but can have a significant impact on the outcome of chemical reactions. The computational exploration of the conformational energy landscape provides a detailed picture of the molecule's flexibility and the relative stability of its various shapes.
Prediction of Reactivity and Reaction Mechanisms
Theoretical calculations are invaluable for predicting the reactivity of this compound and for elucidating the mechanisms of reactions in which it participates. The electronic properties derived from DFT, such as the HOMO and LUMO distributions, can pinpoint the likely sites for nucleophilic and electrophilic attack. For instance, the formyl group's carbon atom is an electrophilic center, susceptible to attack by nucleophiles, a key step in many of its synthetic applications. nih.gov
Computational chemists can model the entire course of a chemical reaction, identifying the transition state structures and calculating the activation energies for different possible pathways. This allows for the prediction of the most favorable reaction mechanism. For example, in reactions involving nucleophilic addition to the formyl group, DFT calculations can be used to compare the energy barriers for different nucleophiles or to assess the effect of a catalyst.
Furthermore, theoretical studies can shed light on the stereochemical outcome of reactions involving this chiral molecule. By modeling the transition states leading to different stereoisomeric products, it is possible to predict which diastereomer will be formed preferentially. Such insights are crucial for the design of stereoselective syntheses utilizing this compound as a chiral building block. Theoretical investigations into the reaction mechanisms of related compounds have demonstrated the power of these computational approaches. vub.be
Emerging Research Avenues and Future Directions
Novel Synthetic Transformations and Derivatizations
The synthetic utility of Benzyl (B1604629) 2-formylpyrrolidine-1-carboxylate, also known as N-Cbz-L-prolinal, extends far beyond simple aldehyde chemistry. Researchers are increasingly employing it in sophisticated, stereocontrolled reactions to access diverse and complex molecular architectures.
A significant area of advancement is its use in organocatalyzed aldol (B89426) reactions . For instance, both L- and D-proline have been used to catalyze the aldol reaction between (S)-N-Cbz-prolinal and other carbonyl compounds. nih.gov These reactions proceed with high fidelity, yielding single product isomers without epimerization of the sensitive α-stereocenter. nih.gov This methodology has been pivotal in the diversity-oriented synthesis of glycomimetics, including the creation of fluorinated analogues of the pharmacological chaperone drug Migalastat, which is used to treat Fabry disease. nih.gov
Multicomponent reactions (MCRs) represent another frontier. The related N-Boc-prolinal has been successfully used in Ugi-type MCRs to construct complex β-lactam structures, which are core components of many antibiotic drugs. vu.nl This highlights the potential of the formyl group on the pyrrolidine (B122466) scaffold to participate in complex, one-pot transformations that rapidly build molecular complexity.
Furthermore, modern synthetic methods are being applied to the formation of the 2-formylpyrrolidine core itself. Advanced strategies such as the copper-catalyzed aerobic aminooxygenation of specific pentenylsulfonamides can produce 2-formylpyrrolidines in an atom-economical fashion. Additionally, domino reactions and other cyclization strategies are being explored to create novel heterocyclic systems fused to the pyrrolidine ring, opening doors to new families of compounds with unique three-dimensional structures. nih.gov
These advanced transformations are enabling the synthesis of a wide array of derivatives, as detailed in the table below.
| Transformation Type | Reagents/Catalysts | Product Class | Significance |
| Organocatalyzed Aldol Reaction | L- or D-Proline, Dioxanone | Glycomimetic Aminohydrins | Access to drug analogues (e.g., Migalastat) with high stereocontrol. nih.gov |
| Multicomponent Reaction (Ugi) | Isocyanides, Amines, Carboxylic Acids | Complex β-Lactams | Rapid construction of antibiotic precursors. vu.nl |
| Domino Ring Closure | 2-Formylbenzoic Acid, p-TSA | Isoindoloquinazolinones | Efficient synthesis of novel, rigid heterocyclic systems. nih.gov |
| Cyclization/Aminooxygenation | Cu(NTf₂)₂, Chiral Ligands, O₂ | 2-Formylpyrrolidines | Atom-economical, enantioselective synthesis of the core structure. |
Expanded Applications in Materials Science and Catalysis
The inherent chirality and functionality of the pyrrolidine ring make Benzyl 2-formylpyrrolidine-1-carboxylate and its derivatives attractive candidates for applications in materials science and asymmetric catalysis.
In catalysis , the pyrrolidine scaffold is a cornerstone of many organocatalysts. While the aldehyde form is a substrate, it can be readily reduced to the corresponding alcohol, N-Cbz-L-prolinol. This alcohol is a precursor to a wide range of chiral ligands and catalysts used in asymmetric synthesis, where the defined stereochemistry of the pyrrolidine ring is transferred to the reaction products. chemimpex.com The ability to generate these catalysts from a common starting material underscores the compound's value in the field.
In materials science , the compound is recognized as a building block for specialty chemicals and materials. The pyrrolidine ring is a feature in many functional polymers and materials. Although direct polymerization of this compound is not common, its derivatives are being explored for creating functional biopolymers. For example, proline-based structures can be incorporated into polymer backbones to create biocompatible and biodegradable materials, such as polylactides, with tailored properties. These materials can have applications in tissue engineering and drug delivery, where the pyrrolidine moiety can influence cell adhesion and scaffold interactions.
The potential applications are summarized below:
| Application Area | Derivative/Role | Potential Function | Research Finding |
| Asymmetric Catalysis | Precursor to N-Cbz-L-prolinol derived ligands | Chiral induction in synthetic reactions | The prolinol structure is invaluable for creating catalysts for drug discovery. chemimpex.com |
| Specialty Polymers | Monomer or Functional Additive | Biocompatibility, Chirality | Pyrrolidine-containing scaffolds are key motifs in functional biopolymers and materials. |
| Functional Materials | Building Block | Precursor for Dyes or Chromophores | Arylated pyrrole (B145914) derivatives, accessible from similar precursors, are used to make BODIPY dyes. mdpi.com |
Advanced Biological Probes and Therapeutic Modalities
The biological activity of this compound, particularly as a prolyl endopeptidase (PREP) inhibitor, provides a foundation for developing advanced therapeutic agents and biological probes. The aldehyde group can form a covalent bond with the catalytic serine residue in the active site of enzymes like PREP, leading to potent and often irreversible inhibition.
Modern drug design is focused on evolving this basic scaffold into more potent and selective drug candidates. Research has moved towards creating rigid, bicyclic prolyl oligopeptidase (POP) inhibitors . acs.org These next-generation inhibitors, designed with the aid of computational docking, use bicyclic scaffolds to improve metabolic stability and enhance binding affinity, leading to candidates with Ki values in the low nanomolar range. acs.org This represents a significant advancement from the parent prolinal structure.
The versatility of the compound as a synthetic intermediate allows for its use in creating novel therapeutic modalities beyond enzyme inhibition. As demonstrated in the synthesis of a Migalastat analogue, the scaffold is suitable for developing pharmacological chaperones , a class of drugs that stabilize misfolded proteins to restore their function. nih.gov
While direct use as an imaging agent is not yet widely reported, the derivatization potential of this compound makes it an ideal starting point for advanced biological probes . By attaching a fluorescent reporter, a positron-emitting radionuclide, or a biotin (B1667282) tag to a derivative, researchers could create probes for various applications:
Visualizing Enzyme Activity: A fluorescently-tagged inhibitor could be used in microscopy to map the location and activity of PREP in cells and tissues.
Pharmacokinetic Studies: A radiolabeled version could be used in Positron Emission Tomography (PET) imaging to track the biodistribution and target engagement of the drug scaffold in vivo.
Target Identification: A biotinylated derivative could be used in chemical proteomics to pull down and identify new protein targets.
| Modality | Target/Application | Derivative Strategy | Significance |
| Advanced Enzyme Inhibitors | Prolyl Oligopeptidase (POP/PREP) | Incorporation into rigid bicyclic scaffolds | Enhanced potency (nM activity) and metabolic stability for neurodegenerative diseases. acs.org |
| Pharmacological Chaperones | Misfolded Enzymes (e.g., α-galactosidase A) | Derivatization into glycomimetic structures | Treatment of genetic disorders like Fabry disease by restoring protein function. nih.gov |
| Biological Probes (Future) | Enzyme/Receptor Imaging & Identification | Attachment of fluorescent, radioactive, or affinity tags | Enabling advanced in vitro and in vivo studies of biological targets. |
Q & A
Q. What are the recommended synthetic routes for Benzyl 2-formylpyrrolidine-1-carboxylate, and how can reaction conditions be optimized?
The synthesis typically involves multi-step organic reactions. For example, a Schlenk flask under nitrogen atmosphere can be charged with oxalyl chloride and dry dichloromethane (DCM) at -78°C, followed by sequential addition of reagents. Key steps include:
- Oxidation/Formylation : Using oxalyl chloride to introduce the formyl group under anhydrous conditions .
- Purification : Post-reaction, the product is extracted with ethyl acetate, washed with ammonium chloride, and dried over MgSO₄. Solvent removal under reduced pressure yields the compound .
- Optimization : Reaction temperature (-78°C), solvent choice (dry DCM), and inert atmosphere (N₂) are critical for minimizing side reactions. TLC monitoring ensures reaction completion .
Q. What safety precautions should be taken when handling this compound in laboratory settings?
While specific toxicological data for this compound is limited, general safety measures for analogous pyrrolidine derivatives include:
- Personal Protective Equipment (PPE) : Gloves, lab coats, and safety goggles to prevent skin/eye contact .
- First Aid : Immediate flushing with water for eye exposure (10–15 minutes) and washing with soap for skin contact. Contaminated clothing must be removed and washed .
- Ventilation : Use fume hoods or local exhaust systems to avoid inhalation of dust/aerosols .
Q. How can the purity and structural integrity of this compound be verified post-synthesis?
- Spectroscopic Analysis :
- ¹H NMR : Peaks for the benzyl group (δ ~7.3–7.5 ppm) and formyl proton (δ ~10.0 ppm) confirm functionality .
- MS (ESI) : Molecular ion peaks ([M+H]⁺) should match the calculated molecular weight (e.g., m/z 236 for related compounds) .
- Chromatography : HPLC or GC-MS to assess purity, with retention times compared to standards.
Advanced Research Questions
Q. How can density-functional theory (DFT) be applied to predict the electronic properties of this compound?
DFT studies using hybrid functionals (e.g., B3LYP) incorporating exact exchange terms improve accuracy for thermochemical properties like bond dissociation energies. Recommended steps:
- Geometry Optimization : Use a basis set (e.g., 6-31G*) to minimize energy.
- Electronic Analysis : Calculate HOMO-LUMO gaps to predict reactivity. Becke’s 1993 work highlights the importance of including exact-exchange terms for small-molecule accuracy .
- Validation : Compare computed vibrational spectra (IR) with experimental data to validate models.
Q. What crystallographic refinement techniques in SHELXL are suitable for resolving the molecular structure of derivatives?
- Twinned Data Refinement : SHELXL’s twin-law matrix and HKLF5 format handle twinning in high-symmetry crystals .
- Hydrogen Bonding Networks : Use PART instructions to model disordered moieties and constrain anisotropic displacement parameters.
- Validation Tools : The program’s built-in checks (e.g., RIGU, SIMU) ensure geometric plausibility .
Q. How do structural modifications (e.g., substituting benzyl with tert-butyl) affect reactivity and biological activity?
Comparative studies of analogs reveal:
| Compound | Key Structural Feature | Impact on Properties |
|---|---|---|
| This compound | Benzyl group | Enhances lipophilicity |
| tert-Butyl analog (CAS 117625-90-8) | Steric bulk from tert-butyl | Reduces enzymatic degradation |
| 4-(Pyrrolidin-1-yl)benzaldehyde | Simpler aldehyde backbone | Lower bioactivity in screening assays |
Methodological approach:
- Synthetic Derivatization : Replace the benzyl group via nucleophilic substitution or hydrogenolysis.
- In Vitro Assays : Test modified compounds against target enzymes (e.g., proteases) to correlate structure with inhibitory activity .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported synthetic yields for pyrrolidine derivatives?
- Source Evaluation : Cross-check methods from peer-reviewed journals (e.g., Heterocycles) versus vendor data (e.g., BenchChem, which is less reliable).
- Parameter Variability : Differences in solvent purity (e.g., anhydrous DCM vs. technical grade) or reaction time (20 hours vs. shorter periods) significantly affect yields .
- Reproducibility : Replicate procedures with strict control of air/moisture sensitivity and catalyst loadings.
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
